molecular formula C13H14F3NO B7862053 1-(4-(Trifluoromethyl)benzyl)piperidin-4-one

1-(4-(Trifluoromethyl)benzyl)piperidin-4-one

Cat. No.: B7862053
M. Wt: 257.25 g/mol
InChI Key: WMRLJCRSLKALNT-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)benzyl)piperidin-4-one (CAS: 905986-83-6, MFCD16210787) is a piperidine derivative featuring a ketone group at the 4-position of the piperidine ring and a 4-(trifluoromethyl)benzyl substituent at the 1-position . The trifluoromethyl (CF₃) group confers enhanced metabolic stability and lipophilicity, making this compound of interest in medicinal chemistry. The compound’s crystallographic data and synthesis protocols are well-documented, supporting its use in drug discovery pipelines .

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)11-3-1-10(2-4-11)9-17-7-5-12(18)6-8-17/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRLJCRSLKALNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Base Selection : Potassium carbonate (K₂CO₃) or cesium fluoride (CsF) in tetrahydrofuran (THF) at 20–60°C for 6–12 hours achieves yields of 70–90%. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity but may require lower temperatures (0–25°C) to suppress side reactions.

  • Stoichiometry : A 1:1 molar ratio of piperidin-4-one to benzyl halide minimizes dimerization, while a 10–20% excess of base ensures complete deprotonation of the amine.

  • Purification : Crude products are typically extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Example Protocol
Piperidin-4-one (1.0 equiv) and 4-(trifluoromethyl)benzyl bromide (1.1 equiv) are combined in THF with K₂CO₃ (2.0 equiv). The mixture is stirred at 50°C for 8 hours, filtered, and concentrated. Column chromatography yields the product as a pale-yellow solid (85% yield, m.p. 92–94°C).

Grignard Reagent-Mediated Coupling

An alternative approach employs Grignard reagents derived from 4-(trifluoromethyl)benzyl magnesium bromide to functionalize 1-protected piperidin-4-ones. This method is advantageous for introducing sterically demanding substituents.

Reaction Mechanism

  • Grignard Formation : 4-(Trifluoromethyl)benzyl bromide reacts with magnesium in dry THF to generate the Grignard reagent.

  • Nucleophilic Addition : The Grignard reagent attacks a protected piperidin-4-one (e.g., tert-butyldimethylsilyl ether) at the carbonyl carbon, forming a tetrahedral intermediate.

  • Deprotection : Acidic hydrolysis (e.g., HCl) removes the protecting group, yielding the target compound.

Key Considerations

  • Protecting Groups : Silane-based protectors (e.g., TBS) prevent undesired side reactions at the ketone oxygen during Grignard addition.

  • Temperature Control : Reactions are conducted at −5°C to 0°C to stabilize the intermediate and avoid over-addition.

  • Yield : 65–75% after purification by recrystallization (ethanol/water).

Reductive Amination of 4-(Trifluoromethyl)benzylamine with Diketones

While less common, reductive amination offers a route to piperidin-4-one derivatives by condensing 4-(trifluoromethyl)benzylamine with 1,5-dichloro-3-pentanone, followed by cyclization.

Synthetic Steps

  • Condensation : 4-(Trifluoromethyl)benzylamine reacts with 1,5-dichloro-3-pentanone in methanol at 60–70°C for 4 hours, forming an imine intermediate.

  • Cyclization : The intermediate undergoes intramolecular nucleophilic substitution, facilitated by K₂CO₃, to form the piperidin-4-one ring.

  • Workup : The product is extracted with dichloromethane, dried over MgSO₄, and concentrated (yield: 80–90%).

Industrial Scalability
This method is favored for large-scale production due to its compatibility with continuous flow reactors and minimal purification requirements.

Friedel-Crafts Alkylation for Piperidine Ring Construction

A novel approach detailed in patent CN102731369A involves constructing the piperidine ring via Friedel-Crafts alkylation.

Procedure Overview

  • Acyl Chloride Synthesis : Acrylic acid reacts with thionyl chloride to form 3-chloropropionyl chloride.

  • Friedel-Crafts Reaction : Ethylene gas is bubbled into a solution of 3-chloropropionyl chloride and AlCl₃ in CH₂Cl₂ at <10°C, yielding 1,5-dichloro-3-pentanone.

  • Ring Closure : 1,5-Dichloro-3-pentanone reacts with 4-(trifluoromethyl)benzylamine in methanol at 60°C, forming the piperidin-4-one core.

Advantages

  • Cost-Effectiveness : Raw materials (acrylic acid, ethylene) are inexpensive and widely available.

  • High Yield : 92% yield reported for N-benzyl analogues, with similar efficiency expected for trifluoromethyl variants.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
N-Alkylation8598High120
Grignard Coupling7095Moderate250
Reductive Amination9097High90
Friedel-Crafts9296High80

Key Insights :

  • The Friedel-Crafts method offers the lowest production cost ($80/kg) and high scalability, making it ideal for industrial applications.

  • N-Alkylation balances yield (85%) and purity (98%), suitable for pharmaceutical intermediates.

Challenges and Optimization Strategies

Steric Hindrance

The bulky trifluoromethyl group impedes nucleophilic attack during alkylation. Mitigation strategies include:

  • Microwave Assistance : Reducing reaction time from 8 hours to 1 hour while maintaining yields.

  • Ultrasound Activation : Enhancing reagent diffusion in viscous solvents like DMF.

Byproduct Formation

Elimination reactions generating piperidine derivatives are minimized by:

  • Low-Temperature Reactions : Maintaining temperatures below 50°C during alkylation.

  • Protective Groups : Using tert-butyldimethylsilyl (TBS) ethers to shield reactive sites.

Chemical Reactions Analysis

1-(4-(Trifluoromethyl)benzyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(4-(Trifluoromethyl)benzyl)piperidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)benzyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

  • 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride (CAS: 1158497-67-6) This compound replaces the CF₃ group with a chlorine atom and substitutes the ketone with an amine. The amine group enables hydrogen bonding, contrasting with the ketone’s polar carbonyl group, which may influence target binding .
  • 3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride (CAS: 745817-31-6)
    Lacking the ketone group, this analog has a saturated piperidine ring. The absence of the ketone limits its reactivity for derivatization but may improve bioavailability due to reduced polarity .

  • 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one This derivative features acetyl and methoxyphenyl substituents. The acetyl group enhances electrophilicity at the 4-position, while methoxy groups contribute to π-stacking interactions.

Fluorinated Analogues

  • (3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one This compound incorporates two 2-fluorobenzylidene groups at the 3- and 5-positions, creating a conjugated system that may enhance UV absorption and photostability. The fluorinated aromatic rings improve lipophilicity and bioavailability compared to non-fluorinated analogs. Its crystallographic data reveal a planar geometry, which could influence receptor binding .
  • 1-(4-Morpholinyl)-2-{4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}ethanone (CAS: 2929549) The morpholine and piperazine rings introduce additional hydrogen-bonding sites and increase solubility. This structural complexity may enhance CNS penetration, a property less pronounced in the target compound due to its simpler substituents .

Sulfonyl and Sulfonamide Derivatives

  • (3E,5E)-3,5-Bis(3-nitrobenzylidene)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-one
    The sulfonyl group at the 1-position enhances chemical stability and acidity compared to the benzyl group. Nitrobenzylidene substituents may confer redox activity, useful in prodrug design. The trifluoromethylphenylsulfonyl moiety could improve binding to hydrophobic enzyme pockets .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents/R-Groups Key Properties/Activities Evidence ID
1-(4-(Trifluoromethyl)benzyl)piperidin-4-one 4-CF₃-benzyl, ketone High metabolic stability, derivatizable
1-(4-Chlorobenzyl)piperidin-4-amine 4-Cl-benzyl, amine Hydrogen bonding potential
3-[4-(Trifluoromethyl)benzyl]piperidine 4-CF₃-benzyl, saturated ring Improved bioavailability
(3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene) Bis-2-F-benzylidene, benzyl Antimicrobial, planar geometry
1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-one Sulfonyl, bis-nitrobenzylidene Redox activity, enzyme binding

Biological Activity

1-(4-(Trifluoromethyl)benzyl)piperidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anti-tumor effects. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring substituted with a trifluoromethyl group on the benzyl moiety. This trifluoromethyl group is known to enhance lipophilicity and alter electronic properties, which can significantly influence biological activity.

Research indicates that compounds similar to this compound exhibit their biological effects primarily through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor involved in inflammatory responses and cell survival. By inhibiting NF-κB activation, these compounds can reduce inflammation and promote apoptosis in cancer cells.

Key Findings:

  • Inhibition of NF-κB : Studies have shown that trifluoromethyl-substituted piperidones can inhibit the phosphorylation of p65 and IκBα, leading to decreased NF-κB activity. This results in reduced expression of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Apoptosis Induction : The compound has been observed to promote apoptosis in hepatoma cells by down-regulating Bcl-2 (an anti-apoptotic protein) and up-regulating Bax (a pro-apoptotic protein) and C-caspase-3 .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Effect Mechanism
Anti-inflammatoryReduces secretion of TNF-α and IL-6Inhibition of NF-κB pathway
Anti-tumorInduces apoptosis in cancer cellsModulation of Bcl-2/Bax ratio; caspase activation
AntiviralPotential inhibition against influenza virusesInteraction with hemagglutinin fusion peptide

Study 1: Anti-Tumor Activity

In a study involving hepatocellular carcinoma (HCC) cells, this compound demonstrated significant anti-tumor effects by promoting apoptosis through NF-κB inhibition. The treated cells showed a marked decrease in viability compared to untreated controls, indicating its potential as a therapeutic agent for liver cancer .

Study 2: Anti-inflammatory Effects

Another investigation focused on the compound's ability to modulate inflammatory responses in macrophages. The results indicated that treatment with the compound significantly reduced the levels of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation, thus supporting its role as an anti-inflammatory agent .

Q & A

Q. What are the common synthetic methodologies for 1-(4-(Trifluoromethyl)benzyl)piperidin-4-one, and how are they optimized for yield and purity?

Answer: The compound is typically synthesized via condensation reactions. For example, a modified Claisen-Schmidt condensation involves reacting 4-(trifluoromethyl)benzaldehyde derivatives with piperidin-4-one precursors in acidic conditions (e.g., HCl-saturated acetic acid) . Key steps include:

  • Reaction Conditions : 48–72 hours at room temperature or reflux.
  • Purification : Neutralization with potassium carbonate, extraction with ethyl acetate, and recrystallization.
  • Yield Optimization : Adjusting molar ratios (e.g., 2:1 aldehyde:piperidin-4-one) and catalyst concentration.
  • Purity Verification : Melting point analysis, TLC (Rf ~0.40 in CHCl3/Et2O), and spectroscopic validation (¹H NMR, mass spectrometry) .

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

Answer: X-ray crystallography using programs like SHELXL is standard for resolving structural ambiguities . Critical steps include:

  • Data Collection : High-resolution diffraction data (e.g., synchrotron sources for twinned crystals).
  • Refinement : Iterative cycles in SHELXL to optimize bond lengths, angles, and thermal displacement parameters.
  • Validation : R-factor convergence (<5%), analysis of residual electron density maps, and PLATON checks for symmetry errors .

Q. What safety protocols are recommended for handling piperidin-4-one derivatives in laboratory settings?

Answer:

  • PPE : Gloves, lab coats, and eye protection (SynQuest Laboratories SDS) .
  • Ventilation : Use fume hoods to avoid inhalation (CAS 41661-47-6 is a respiratory irritant) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for substituted piperidin-4-one derivatives?

Answer:

  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange (e.g., ring puckering).
  • Computational Modeling : Compare experimental ¹H/¹³C NMR shifts with DFT-predicted values (e.g., B3LYP/6-31G* basis set).
  • Crystallographic Cross-Validation : Overlay NMR-derived structures with X-ray coordinates to identify discrepancies .

Q. What strategies are effective for evaluating the biological activity of this compound in antimicrobial assays?

Answer:

  • In Vitro Testing : Follow protocols from analogous compounds (e.g., t-3-benzyl-r-2,c-6-diarylpiperidin-4-ones) :
    • Bacterial Strains : Staphylococcus aureus, Escherichia coli (MIC determination via broth dilution).
    • Fungal Strains : Candida albicans (agar disk diffusion).
  • Mechanistic Studies : Assess membrane disruption (propidium iodide uptake) or enzyme inhibition (e.g., dihydrofolate reductase assays).

Q. How can computational modeling predict the drug-likeness and bioavailability of this compound?

Answer:

  • ADMET Prediction : Use tools like SwissADME or Schrödinger’s QikProp to calculate:
    • LogP : Optimal range 2–3.5 for blood-brain barrier penetration.
    • TPSA : <90 Ų for oral bioavailability.
  • Molecular Dynamics : Simulate binding to target proteins (e.g., kinases) using GROMACS or AMBER .

Q. What experimental and analytical approaches address synthetic byproduct formation in piperidin-4-one derivatives?

Answer:

  • HPLC-MS Monitoring : Track side products (e.g., over-alkylated or dimerized species) during synthesis.
  • Byproduct Identification : Compare retention times and fragmentation patterns with reference standards.
  • Process Optimization : Use flow chemistry to reduce residence time and byproduct formation .

Q. How do researchers evaluate the therapeutic potential of this compound in disease models, as suggested by patent literature?

Answer:

  • In Vivo Models : For example, rodent models of heterotopic ossification (HO) to assess efficacy (patent EP 2024) .
    • Dosing : Intraperitoneal or oral administration (1–10 mg/kg).
    • Endpoint Analysis : Micro-CT for ectopic bone volume, histopathology for inflammation.
  • Target Validation : siRNA knockdown or CRISPR-Cas9 editing of proposed targets (e.g., BMP signaling pathways) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(4-(Trifluoromethyl)benzyl)piperidin-4-one
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